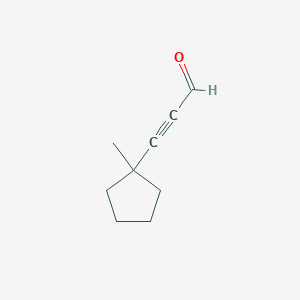
3-(1-Methylcyclopentyl)prop-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopentyl)prop-2-ynal is an organic compound characterized by the presence of both an alkyne and an aldehyde functional group. This compound is notable for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and a propynal chain. It is a colorless liquid with a distinct chemical reactivity due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopentyl)prop-2-ynal typically involves the reaction of 1-methylcyclopentyl acetylene with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the alkyne-aldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopentyl)prop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The alkyne and aldehyde groups can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylcyclopentyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopentyl)prop-2-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions are mediated through specific molecular pathways, which are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynal: A simpler alkyne-aldehyde compound with similar reactivity.
1-Methylcyclopentyl acetylene: Lacks the aldehyde group but shares the cyclopentyl structure.
Propiolaldehyde: Another alkyne-aldehyde compound with a simpler structure.
Uniqueness
3-(1-Methylcyclopentyl)prop-2-ynal is unique due to its combination of a cyclopentyl ring, a methyl group, and an alkyne-aldehyde chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-(1-methylcyclopentyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O/c1-9(7-4-8-10)5-2-3-6-9/h8H,2-3,5-6H2,1H3 |
InChI Key |
MWTPCXROIHJCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















